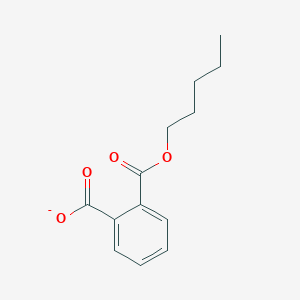
2-Pentoxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentoxycarbonylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pentoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentoxycarbonylbenzoate typically involves the esterification of benzoic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
Benzoic acid+PentanolCatalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Pentoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Pentoxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of 2-Pentoxycarbonylbenzoate involves its hydrolysis to release benzoic acid and pentanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can then participate in various biochemical pathways, including the inhibition of microbial growth due to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
2-Pentoxycarbonylbenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl benzoates. This longer chain can influence its solubility, boiling point, and reactivity. Additionally, the pentoxy group may provide different steric and electronic effects, making it suitable for specific applications where shorter alkyl chains may not be effective.
Properties
Molecular Formula |
C13H15O4- |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1 |
InChI Key |
FPGPRAKRYDSZAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















